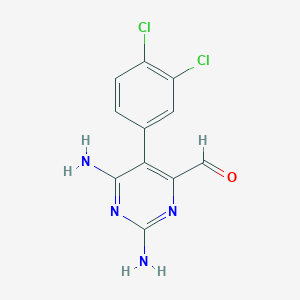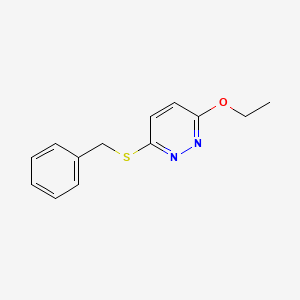
3-(Benzylsulfanyl)-6-ethoxypyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylthio)-6-ethoxypyridazine is a heterocyclic compound that features a pyridazine ring substituted with benzylthio and ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylthio)-6-ethoxypyridazine typically involves the functionalization of a pyridazine core. One common method includes the nucleophilic substitution of a halogenated pyridazine with benzylthiol, followed by the introduction of an ethoxy group through an alkylation reaction. The reaction conditions often require the use of bases such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution and alkylation steps.
Industrial Production Methods
While specific industrial production methods for 3-(Benzylthio)-6-ethoxypyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzylthio)-6-ethoxypyridazine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Benzylthio)-6-ethoxypyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio and ethoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzylthio)pyridazine: Lacks the ethoxy group, which may affect its reactivity and biological activity.
6-Ethoxypyridazine: Lacks the benzylthio group, resulting in different chemical and biological properties.
3-(Benzylthio)-6-methylpyridazine:
Uniqueness
3-(Benzylthio)-6-ethoxypyridazine is unique due to the presence of both benzylthio and ethoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile modifications and applications in various fields.
Propiedades
Número CAS |
5273-19-8 |
|---|---|
Fórmula molecular |
C13H14N2OS |
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
3-benzylsulfanyl-6-ethoxypyridazine |
InChI |
InChI=1S/C13H14N2OS/c1-2-16-12-8-9-13(15-14-12)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Clave InChI |
GGGLAIPTDHMBBU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NN=C(C=C1)SCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone](/img/structure/B12913653.png)


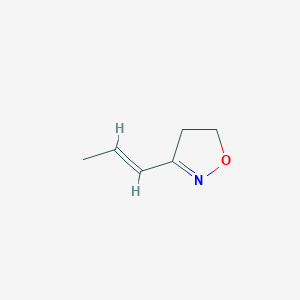



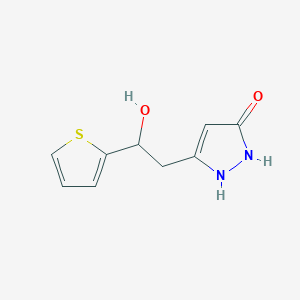
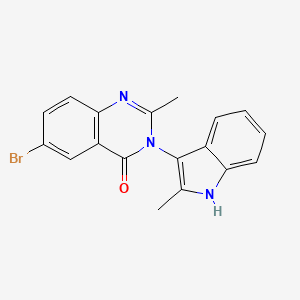
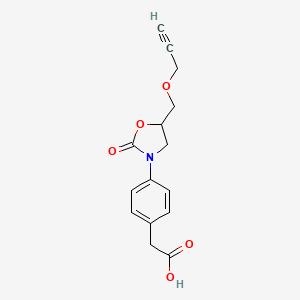
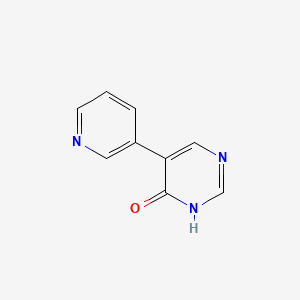
![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)
![Isoxazole, 4,5-dihydro-3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B12913715.png)
